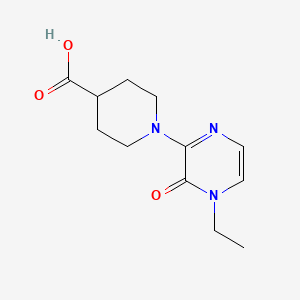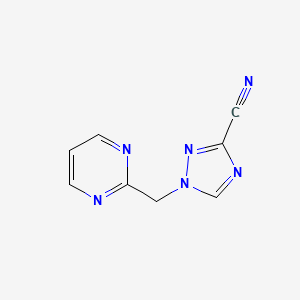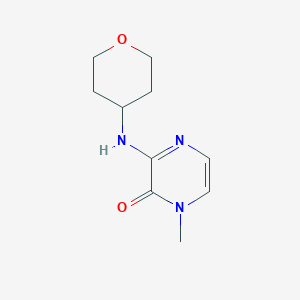![molecular formula C13H17NO5S B7568672 4-[(2-Methyl-1,4-oxazepan-4-yl)sulfonyl]benzoic acid](/img/structure/B7568672.png)
4-[(2-Methyl-1,4-oxazepan-4-yl)sulfonyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Methyl-1,4-oxazepan-4-yl)sulfonyl]benzoic acid, commonly known as MOBA, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. MOBA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 351.41 g/mol.
作用机制
The mechanism of action of MOBA as a carbonic anhydrase inhibitor involves the binding of the compound to the active site of the enzyme, which results in the inhibition of the catalytic activity of the enzyme. MOBA has been shown to form a stable complex with carbonic anhydrase II and IX, which prevents the binding of bicarbonate to the enzyme and inhibits the hydration of carbon dioxide.
Biochemical and Physiological Effects:
MOBA has been shown to have a range of biochemical and physiological effects, particularly as a carbonic anhydrase inhibitor. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate, which can result in a decrease in the pH of the extracellular fluid. This can have various effects on the body, depending on the location and severity of the acidosis. MOBA has also been shown to have anti-inflammatory, anticonvulsant, and antitumor activities, which may be related to its inhibition of carbonic anhydrase.
实验室实验的优点和局限性
MOBA has several advantages as a research tool, particularly in the field of medicinal chemistry. It is a potent and selective inhibitor of carbonic anhydrase II and IX, which makes it a valuable tool for studying the role of these enzymes in various diseases. MOBA is also relatively easy to synthesize and purify, which makes it accessible to researchers with limited resources. However, MOBA has some limitations as a research tool, particularly in terms of its stability and solubility. MOBA is prone to hydrolysis and degradation, which can affect its potency and selectivity. In addition, MOBA is not very soluble in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on MOBA. One area of interest is the development of MOBA-based carbonic anhydrase inhibitors as potential therapeutics for cancer and other diseases. Another area of interest is the use of MOBA as a building block for the synthesis of novel materials with unique properties. MOBA has also been proposed as a potential sensor for the detection of carbon dioxide and other gases. Further research is needed to explore these and other potential applications of MOBA.
合成方法
The synthesis of MOBA involves the reaction of 4-aminobenzenesulfonyl chloride with 2-methyl-1,4-oxazepane in the presence of a base, such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield MOBA. The yield of MOBA can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the molar ratio of the reactants.
科学研究应用
MOBA has been extensively studied for its potential applications in medicinal chemistry, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate, which is an important process in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of various diseases, such as glaucoma, epilepsy, and cancer. MOBA has been found to be a potent inhibitor of carbonic anhydrase II and IX, which are overexpressed in various types of cancer cells.
属性
IUPAC Name |
4-[(2-methyl-1,4-oxazepan-4-yl)sulfonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-10-9-14(7-2-8-19-10)20(17,18)12-5-3-11(4-6-12)13(15)16/h3-6,10H,2,7-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQIYDFBNQWBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethyl 5-[[2-[(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7568592.png)
![N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568608.png)
![2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7568615.png)

![[2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)


![1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568648.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568651.png)

![2-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]acetic acid](/img/structure/B7568665.png)
![[3-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568680.png)
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568691.png)
![3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid](/img/structure/B7568699.png)